Parecoxib Parecoxib Parecoxib is an N-acylsulfonamide resulting from the formal condensation of valdecoxib with propionic acid. It is a prodrug for valdecoxib. It has a role as a cyclooxygenase 2 inhibitor, a non-narcotic analgesic, a non-steroidal anti-inflammatory drug and a prodrug. It is a member of isoxazoles and a N-sulfonylcarboxamide. It is functionally related to a valdecoxib.
Parecoxib is a water-soluble and injectable prodrug of valdecoxib. It is marketed as Dynastat in the European Union. Parecoxib is a COX2 selective inhibitor in the same category as celecoxib (Celebrex) and rofecoxib (Vioxx). As it is injectable, it can be used perioperatively when patients are unable to take oral medications. It is approved through much of Europe for short term perioperative pain control much in the same way ketorolac (Toradol) is used in the United States. A letter of non-approval for parecoxib was issued by the FDA in 2005.
Parecoxib is an amide prodrug of the cyclooxygenase II (COX-2) selective, non-steroidal anti-inflammatory drug (NSAID) valdecoxib, with anti-inflammatory, analgesic, and antipyretic activities. Upon administration, parecoxib is hydrolyzed by hepatic carboxyesterases to its active form, valdecoxib. Valdecoxib selectively binds to and inhibits COX-2. This prevents the conversion of arachidonic acid into prostaglandins, which are involved in the regulation of pain, inflammation, and fever. This NSAID does not inhibit COX-1 at therapeutic concentrations and, therefore, does not interfere with blood coagulation.
Brand Name: Vulcanchem
CAS No.: 198470-84-7
VCID: VC0003751
InChI: InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22)
SMILES: CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C
Molecular Formula: C19H18N2O4S
Molecular Weight: 370.4 g/mol

Parecoxib

CAS No.: 198470-84-7

Cat. No.: VC0003751

Molecular Formula: C19H18N2O4S

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Parecoxib - 198470-84-7

CAS No. 198470-84-7
Molecular Formula C19H18N2O4S
Molecular Weight 370.4 g/mol
IUPAC Name N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide
Standard InChI InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22)
Standard InChI Key TZRHLKRLEZJVIJ-UHFFFAOYSA-N
SMILES CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C
Canonical SMILES CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C

Pharmacological Profile of Parecoxib

Chemical Structure and Prodrug Conversion

Parecoxib sodium (C19_{19}H17_{17}N2_{2}O4_{4}SNa·H2_{2}O) is a lyophilized powder reconstituted for intravenous (IV) or intramuscular (IM) administration. It rapidly converts to its active metabolite, valdecoxib, via hepatic enzymatic hydrolysis . The conversion occurs within minutes, with a parecoxib half-life of 22 minutes and valdecoxib half-life of 8 hours .

Mechanism of Action

Parecoxib selectively inhibits COX-2, an inducible enzyme upregulated during inflammation. By blocking prostaglandin synthesis, it reduces pain and inflammation without significantly affecting COX-1-mediated gastrointestinal (GI) cytoprotection . Unlike nonselective NSAIDs, parecoxib minimizes GI toxicity but retains cardiovascular risks associated with COX-2 inhibition .

Table 1: Key Pharmacokinetic Parameters

ParameterParecoxibValdecoxib
Bioavailability100% (IV/IM)83% (oral)
Half-life22 minutes8 hours
Protein Binding98%98%
Primary MetabolismHepatic (CYP3A4/2C9)Hepatic (CYP3A4/2C9)
ExcretionRenal (70%)Renal (70%)

Source: DrugBank , EMA

Clinical Efficacy in Postoperative Pain Management

Orthopedic Surgery

A randomized, placebo-controlled trial in 116 Korean patients undergoing total knee arthroplasty (TKA) demonstrated parecoxib’s superiority:

  • Pain Intensity Difference (PID): 0.69 vs. 0.40 (placebo) at 1 hour postdose (p<0.05p<0.05) .

  • Time to Rescue Medication: 21.5 hours vs. 4.1 hours (p<0.001p<0.001) .

  • 70% of parecoxib recipients rated pain relief as "good/excellent" vs. 24% with placebo .

Abdominal and Dental Surgery

A meta-analysis of 1,939 patients found parecoxib reduced postoperative fever (RR=0.44) and nausea/vomiting (RR=0.33) compared to patient-controlled analgesia (PCA) alone . Efficacy persisted for 72 hours postoperatively, with 30–40% lower "ineffective" treatment rates .

Table 2: Efficacy Outcomes in Meta-Analysis (24–72 Hours Postdose)

OutcomeRelative Risk (95% CI)pp-Value
Effective Pain Relief1.25–1.41<0.001
Postoperative Fever0.44 (0.34–0.57)<0.001
Nausea/Vomiting0.33 (0.23–0.48)<0.001

Source: PMC , Spandidos

Regulatory Status and Contraindications

Approval Landscape

  • Approved: EU (Dynastat), New Zealand, Asia .

  • Non-Approved: United States (FDA rejection in 2005 due to cardiovascular concerns) .

Key Contraindications

  • Hypersensitivity to sulfonamides or NSAIDs .

  • Postoperative coronary artery bypass graft (CABG) surgery .

Comparative Analysis with Other NSAIDs

vs. Non-Selective NSAIDs

  • GI Safety: Parecoxib causes 60% fewer endoscopic ulcers than ketorolac .

  • Analgesic Potency: Comparable to morphine in dental pain models .

vs. Opioids

  • Respiratory Depression: 0% incidence with parecoxib vs. 4–8% with opioids .

  • Pruritus: No significant difference from placebo .

Future Directions and Research Gaps

Population-Specific Studies

  • Elderly Patients: Limited data on renal impairment adjustments .

  • Ethnic Variability: Most trials focus on Caucasian and Asian populations .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator